6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
Description
6-Ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a natural product with well-documented pharmacological activities . The compound features a fused furochromenone core modified with substituents at positions 3, 5, and 6:
- Position 3: A 2-naphthyl group, providing a bulky aromatic moiety.
- Position 5: A methyl group.
- Position 6: An ethyl group.
Properties
Molecular Formula |
C24H18O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-ethyl-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H18O3/c1-3-18-14(2)19-11-20-21(13-26-22(20)12-23(19)27-24(18)25)17-9-8-15-6-4-5-7-16(15)10-17/h4-13H,3H2,1-2H3 |
InChI Key |
ZFGZWFFJUWGZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of furanocoumarins are highly dependent on substituent positions and functional groups. Key comparisons include:
*Inferred from structural similarity to PFC .
- Phenyl (6-Butyl-5-Methyl-3-Phenyl): Less bulky, with reduced steric hindrance but lower lipophilicity (clogP = 4.2 vs. ~5.5 for naphthyl derivatives) . 3,4-Dimethoxyphenyl (PFC): Methoxy groups improve solubility and hydrogen-bonding capacity, critical for ABCG2 inhibition .
Positions 5 and 6 :
Physicochemical Properties
| Property | Target Compound | 6-Butyl-5-Methyl-3-Phenyl | Psoralen |
|---|---|---|---|
| Molecular Weight | 380.44 g/mol | 332.39 g/mol | 186.16 g/mol |
| clogP* | ~5.5 | 4.2 | 1.9 |
| Water Solubility | Low | Moderate | High |
| Aromatic Surface Area | 210 Ų | 150 Ų | 90 Ų |
*Calculated using fragment-based methods.
Biological Activity
6-Ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a compound belonging to the class of furocoumarins, which are known for a variety of biological activities. This article explores the biological activity of this compound, including its effects on melanogenesis, potential therapeutic applications, and underlying mechanisms.
- Chemical Formula : C25H20O4
- IUPAC Name : this compound
- Molecular Weight : 396.43 g/mol
Biological Activity Overview
Research indicates that furocoumarins exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and skin-related effects. Notably, compounds in this class have been studied for their role in promoting melanogenesis, which is the process of melanin production in skin cells.
Melanogenic Activity
Recent studies have demonstrated that derivatives of furocoumarins can significantly enhance melanogenesis. The compound this compound has shown promising results in increasing melanin synthesis in B16 melanoma cells.
- Gene Expression : The compound promotes the expression of melanogenesis-related genes such as MITF (Microphthalmia-associated transcription factor) and TYR (Tyrosinase) in a concentration-dependent manner. This was evidenced by increased mRNA levels following treatment with the compound.
- Signaling Pathways : It activates the p38 MAPK signaling pathway, which is crucial for melanocyte function and melanin production. The activation leads to enhanced phosphorylation of p38 MAPK, facilitating downstream effects on gene expression related to pigmentation.
Case Studies and Research Findings
A study conducted on various furocoumarin derivatives highlighted that compounds similar to this compound exhibited significant anti-vitiligo activity. The following table summarizes key findings from recent research:
| Compound | Melanogenic Activity (%) | Mechanism of Action |
|---|---|---|
| 6-Ethyl-5-methyl-3-(2-naphthyl) | 191.2% | Upregulation of MITF and TYR |
| 8-MOP (Positive Control) | 148.4% | Direct stimulation of melanocytes |
| Halogenated Derivatives | Varies | Enhanced activity via EWG effects |
Safety and Cytotoxicity
In vitro studies assessing cytotoxicity revealed that this compound exhibited low toxicity at concentrations up to 50 µM. Morphological assessments indicated no significant abnormalities in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
